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An In-depth Technical Guide to the Initial Safety and Tolerability Findings for AMT-130

Introduction
AMT-130 is an investigational gene therapy developed by uniQure for the treatment of

Huntington's disease (HD), a fatal, inherited neurodegenerative disorder.[1][2] The therapy is

designed as a one-time treatment administered directly to the brain.[1][2][3] It consists of an

adeno-associated virus serotype 5 (AAV5) vector that delivers a microRNA (miRNA) designed

to silence the huntingtin (HTT) gene.[4] This approach aims to lower the production of the

huntingtin protein, including its mutated form (mHTT), which is the underlying cause of

Huntington's disease.[1][3] This document provides a detailed overview of the initial safety,

tolerability, and exploratory efficacy findings from the pivotal Phase I/II clinical trials of AMT-

130.

Safety and Tolerability Profile
Across the Phase I/II clinical studies, AMT-130 has demonstrated a manageable safety profile

and has been generally well-tolerated at both low and high doses.[5][6][7] As of the data cutoff

of June 30, 2025, no new serious adverse events related to the drug have been reported since

December 2022.[5][7]

The most frequently observed adverse events were associated with the neurosurgical

administration procedure.[3][5][7] Importantly, all of these procedure-related adverse events

have resolved.[3][5][7]
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Category Finding Citation

Overall Assessment

Generally well-tolerated with a

manageable safety profile at

both low and high doses.

[5][6]

Serious Adverse Events

No new drug-related serious

adverse events have been

observed since December

2022.

[5][6]

Common Adverse Events

The most common adverse

events were related to the

surgical administration

procedure, all of which

resolved.

[3][5]

Clinical Efficacy Data (Exploratory Endpoints)
The pivotal Phase I/II study met its primary endpoint, with the high-dose group of AMT-130

showing a statistically significant slowing of disease progression compared to a propensity

score-matched external control group derived from the Enroll-HD natural history dataset.[5][7]

The findings below are based on 36 months of follow-up data.

Table 1: Key Efficacy Outcomes at 36 Months (High-
Dose Group vs. External Control)
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Endpoint Measure

AMT-130
High-
Dose
Group
(Mean
Change
from
Baseline)

External
Control
Group
(Mean
Change
from
Baseline)

Slowing
of
Disease
Progressi
on

P-value Citations

Primary

Endpoint

Composite

Unified

Huntington'

s Disease

Rating

Scale

(cUHDRS)

-0.38 -1.52 75% p=0.003 [5]

Key

Secondary

Endpoint

Total

Functional

Capacity

(TFC)

-0.36 -0.88 60% p=0.033 [5][6]

Cognitive

Function

Symbol

Digit

Modalities

Test

(SDMT)

-0.44 -3.73 88% p=0.052 [1][6]

Cognitive

Function

Stroop

Word

Reading

Test

(SWRT)

Not

specified

Not

specified
113% N/A [1][3]
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Biomarker

Cerebrospi

nal Fluid

Neurofilam

ent Light

Chain

(CSF NfL)

-8.2%

(decrease

from

baseline)

Not

applicable

Favorable

Trend
N/A [6]

Experimental Protocols
Phase I/II Clinical Trial Design
The evaluation of AMT-130 is being conducted through two multi-center, dose-escalating

Phase I/II clinical studies in the U.S. and Europe.

Study Design: The U.S. study is a Phase I/II, randomized, double-blind, imitation (sham)

surgery-controlled trial.[8][9][10] It consists of a 12-month blinded core study period, followed

by an unblinded long-term follow-up for five years.[9]

Patient Population: The trials enrolled patients with early-manifest Huntington's disease.[9] In

the U.S. study, a total of 26 patients were enrolled in the initial cohorts.

Dosing and Randomization: Participants were randomized into cohorts receiving either a low

dose (6x10¹² vector genomes) or a high dose (6x10¹³ vector genomes) of AMT-130, or a

sham surgery.[11]

Low-Dose Cohort: 6 patients treated, 4 control.

High-Dose Cohort: 10 patients treated, 6 control.

Intervention: Patients in the treatment arms received a single administration of AMT-130.[1]

The therapy was delivered directly into the striatum (specifically the caudate and putamen

nuclei) via an MRI-guided, convection-enhanced stereotactic neurosurgical procedure.[2]

Control: Patients in the control group underwent an imitation surgery where superficial holes

were drilled into the skull, but no infusion was administered.
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Primary Outcome Measures: The primary objective was to assess the safety and tolerability

of AMT-130.[10] An exploratory primary efficacy endpoint was the change from baseline in

the composite Unified Huntington's Disease Rating Scale (cUHDRS).[5]

Key Secondary and Exploratory Measures: These included Total Functional Capacity (TFC),

Total Motor Score (TMS), Symbol Digit Modalities Test (SDMT), and levels of neurofilament

light chain (NfL) in the cerebrospinal fluid (CSF) as a biomarker for neuronal damage.[5][6]

[10]

Mandatory Visualization
Mechanism of Action of AMT-130
The therapeutic goal of AMT-130 is to inhibit the production of the huntingtin protein (HTT). This

is achieved by delivering a specially designed microRNA that targets the HTT messenger RNA

(mRNA) for degradation, thereby reducing the synthesis of both the normal and the mutant

huntingtin proteins.[4]
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Caption: AMT-130 Mechanism of Action via RNA interference.
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Phase I/II Clinical Trial Workflow
The clinical trial follows a structured workflow from patient enrollment to long-term follow-up to

rigorously assess the safety and efficacy of the treatment.

Blinded 12-Month Core Study

Patient Screening
(Early-Manifest HD)

Randomization

Treatment Arm:
Single administration of AMT-130

(Low or High Dose)

Treatment

Control Arm:
Imitation (Sham) Neurosurgery

Control

12-Month Follow-Up:
Safety & Efficacy Assessments

(cUHDRS, TFC, MRI, CSF)

Unblinded Long-Term Follow-Up
(Up to 5 Years)

Click to download full resolution via product page

Caption: Workflow of the randomized, controlled Phase I/II trial of AMT-130.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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